BenchChemオンラインストアへようこそ!

6-Maleimidocaproic chloride

Bioconjugation Amide bond formation Synthesis efficiency

Opt for 6-Maleimidocaproic chloride to eliminate in-situ activation. Its pre-formed acid chloride reacts rapidly and stoichiometrically with amines under anhydrous conditions, providing a superior route to the clinically-validated MC linker-drug construct. Unlike EMCA (requires EDC/HATU) or EMCS (hydrolysis-prone NHS ester), this reagent ensures high-yield, single-step conjugation to secondary amine payloads (e.g., MMAE, MMAF), simplifying purification and maximizing process efficiency in ADC and PROTAC synthesis.

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Cat. No. B8284256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Maleimidocaproic chloride
Molecular FormulaC10H12ClNO3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCC(=O)Cl
InChIInChI=1S/C10H12ClNO3/c11-8(13)4-2-1-3-7-12-9(14)5-6-10(12)15/h5-6H,1-4,7H2
InChIKeyGGHVZKXIPULPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Maleimidocaproic Chloride: A Superior Intermediate for Streamlined Bioconjugation and ADC Linker Synthesis


6-Maleimidocaproic chloride (CAS No. not explicitly assigned; IUPAC: 6-(2,5-dioxopyrrol-1-yl)hexanoyl chloride) is a heterobifunctional linker belonging to the maleimide class, with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . It is characterized by a maleimide ring for thiol-specific conjugation and a highly reactive terminal acid chloride group, which is typically derived from 6-maleimidocaproic acid [1]. This compound serves as a critical intermediate in the synthesis of advanced bioconjugates, particularly in the development of antibody-drug conjugates (ADCs) and targeted protein degraders (PROTACs). Its primary industrial value lies in its enhanced reactivity compared to the parent carboxylic acid, enabling efficient and high-yielding coupling to amines without the need for additional activation steps.

The Procurement Pitfall of Substituting 6-Maleimidocaproic Chloride with 6-Maleimidocaproic Acid or NHS Esters


Interchanging 6-maleimidocaproic chloride with its close analog, 6-maleimidocaproic acid (EMCA), or other activated esters like N-succinimidyl 6-maleimidocaproate (EMCS) is a common but scientifically flawed procurement decision. While all three share the same maleimide-thiol conjugation functionality, their vastly different amine-reactive termini dictate distinct reaction pathways, efficiencies, and workflow compatibilities. 6-Maleimidocaproic acid requires in situ activation with coupling agents like EDC or HATU, adding reagent costs, increasing purification complexity, and introducing variability in conjugation efficiency . EMCS (the NHS ester) offers pre-activation but suffers from significant hydrolysis in aqueous buffers, which can limit reaction yields and compromise the stability of sensitive biomolecules . In contrast, the acid chloride in 6-maleimidocaproic chloride provides a pre-activated, highly electrophilic carbonyl that reacts rapidly with amines under strictly anhydrous conditions, bypassing the need for external activators and enabling a more streamlined synthetic route . This fundamental chemical difference dictates that these reagents are not drop-in replacements and their selection directly impacts synthesis efficiency and final product integrity.

Quantitative Differentiation of 6-Maleimidocaproic Chloride: Reactivity, Efficiency, and Safety Evidence


Enhanced Reactivity: Elimination of Coupling Reagent Dependency

6-Maleimidocaproic chloride's acid chloride functional group eliminates the need for a separate coupling reagent, a mandatory step when using the carboxylic acid analog 6-maleimidocaproic acid (EMCA). In a typical synthesis of the drug-linker mc-MMAE, 6-maleimidocaproic acid must be activated with diethyl cyanophosphonate (DECP) and diisopropylethylamine (DIPEA) to form an amide bond with monomethyl auristatin E (MMAE) [1]. In contrast, the acid chloride of 6-maleimidocaproic chloride reacts directly with primary amines via nucleophilic acyl substitution, requiring only an appropriate base to neutralize the generated HCl . This intrinsic reactivity advantage translates to a simpler reaction profile with fewer components, which can reduce the formation of byproducts and simplify purification. While direct yield comparisons under identical conditions are scarce, the reported 100% yield for the synthesis of the chloride itself from the acid demonstrates the efficiency of this activation strategy .

Bioconjugation Amide bond formation Synthesis efficiency

In Vivo Performance Benchmark: The Maleimidocaproyl (MC) Linker Confers a Superior Therapeutic Index in ADCs

While 6-maleimidocaproic chloride is a synthetic intermediate, its core chemical structure (the 'maleimidocaproyl' or MC spacer) is a clinically validated linker component in ADCs. A direct head-to-head study in an ADC model compared a noncleavable maleimidocaproyl (L4) linker to a cleavable valine-citrulline-PABC (L1) linker, both conjugated to the drug monomethylauristatin F (MMAF). The ADC with the maleimidocaproyl spacer, cAC10−L4−MMAF, demonstrated a significant safety advantage: it was tolerated at a maximum tolerated dose (MTD) that was over 3-fold higher than that of the cleavable linker ADC, cAC10−L1−MMAF, while maintaining comparable in vivo efficacy [1]. This finding underscores the non-cleavable nature and stable thioether bond formed by the maleimide group in the MC spacer as a key determinant of improved systemic tolerability.

Antibody-Drug Conjugates (ADCs) Therapeutic Index In Vivo Toxicology

Structural Specificity: The 6-Carbon Spacer Outperforms Shorter-Chain Maleimide Analogs

The six-carbon alkyl chain of 6-maleimidocaproic chloride provides a specific spacer length that is distinct from shorter-chain analogs like 4-maleimidobutyric acid or 3-maleimidopropionic acid. This 'caproic' spacer is not arbitrary; it is designed to provide sufficient distance between the conjugated antibody and the cytotoxic payload to minimize steric hindrance. This can be crucial for maintaining the antibody's binding affinity and the payload's ability to interact with its intracellular target. The spacer length is a key differentiator; shorter linkers may lead to inefficient conjugation or impaired drug release, while longer, flexible PEG linkers can introduce different pharmacokinetic properties. The 6-maleimidocaproic acid moiety is explicitly used in a clinical-stage ADC, BAT8003 (developed by Bio-Thera), which targets Trop-2 and uses a maytansinoid payload [1]. This clinical validation is direct evidence of the specific 6-carbon spacer's suitability for advanced therapeutic applications.

Linker Design Steric Hindrance ADC Spacer Length

Optimal Use Cases for 6-Maleimidocaproic Chloride in Bioconjugation and Drug Development


Streamlined Synthesis of Drug-Linker Constructs for ADCs

In the development of Antibody-Drug Conjugates (ADCs), 6-maleimidocaproic chloride is the preferred intermediate for creating the maleimidocaproyl (MC) linker-drug construct, such as mc-MMAE or mc-MMAF. Its high reactivity as an acid chloride allows for a direct, high-yielding conjugation to the secondary amine of the cytotoxic payload (e.g., MMAE) in a single step, bypassing the need for coupling agents like DECP or HATU. This simplifies the synthetic route and reduces purification steps [1]. The resulting MC spacer has been clinically validated to improve the therapeutic index of ADCs compared to cleavable linkers by enhancing in vivo stability and tolerability [2].

Pre-activation Step for Generating Diverse Heterobifunctional Linkers

The acid chloride group in 6-maleimidocaproic chloride is a versatile handle for introducing the maleimidocaproyl moiety onto a wide array of amine-containing molecules. This makes it an invaluable building block for creating custom heterobifunctional linkers. For example, it can be reacted with amine-functionalized PEG chains, self-immolative spacers (like PABC), or other enzymatic cleavage sequences to generate a new generation of cleavable or non-cleavable linkers with tailored properties. This capability allows researchers to rapidly explore the chemical space of linker design without having to re-synthesize the maleimide-containing portion each time [3].

Industrial-Scale Production of Advanced Bioconjugates

For process chemists scaling up bioconjugate production, the use of pre-activated intermediates like 6-maleimidocaproic chloride can be more efficient and cost-effective than in-situ activation of the corresponding acid. While the chloride is moisture-sensitive, its use in a controlled, anhydrous manufacturing environment eliminates the recurring cost of stoichiometric coupling reagents (e.g., EDC, HOBt) and their associated purification challenges. The high yield (>85-92%) in converting the acid to the chloride and the subsequent rapid reaction with amines can lead to higher overall throughput and more consistent product quality in a GMP setting.

Quote Request

Request a Quote for 6-Maleimidocaproic chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.